molecular formula C22H27Cl2N5S2 B2852156 N-(4-chloro-2-methylphenyl)-4-(2-{[(4-chloro-2-methylphenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide CAS No. 866038-37-1

N-(4-chloro-2-methylphenyl)-4-(2-{[(4-chloro-2-methylphenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide

Cat. No.: B2852156
CAS No.: 866038-37-1
M. Wt: 496.51
InChI Key: LRBQIPSKUOWMPK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-(2-{[(4-chloro-2-methylphenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide is a piperazine-based compound featuring dual carbothioamide (thioamide) functional groups and two 4-chloro-2-methylphenyl substituents. The piperazine core is substituted with an ethylenediamine-linked carbamothioyl group, creating a symmetrical structure.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2N5S2/c1-15-13-17(23)3-5-19(15)26-21(30)25-7-8-28-9-11-29(12-10-28)22(31)27-20-6-4-18(24)14-16(20)2/h3-6,13-14H,7-12H2,1-2H3,(H,27,31)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBQIPSKUOWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCN2CCN(CC2)C(=S)NC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name R1 (Piperazine Substituent) R2 (Aryl Group) Functional Group Key Structural Differences
Target Compound 2-{[(4-chloro-2-methylphenyl)carbamothioyl]amino}ethyl 4-chloro-2-methylphenyl Carbothioamide Symmetrical dual thioamide; chloro-methyl substitution
ML267 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-methoxypyridin-2-yl Carbothioamide Trifluoromethyl and methoxy groups; pyridine rings
A6 () (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 4-chlorophenyl Carboxamide Carboxamide; quinazolinone moiety
Compound 3-(trifluoromethyl)phenyl 4-methylpyridin-2-yl Carbothioamide Trifluoromethyl; pyridine ring
Compound Ethyl 4-chlorophenyl Carboxamide Ethyl substituent; no thioamide

Table 2: Physicochemical Data for Selected Analogs

Compound Name Yield (%) Melting Point (°C) Functional Group Reference
A2 () 52.2 189.5–192.1 Carboxamide
A6 () 48.1 189.8–191.4 Carboxamide
ML267 () Not reported Not reported Carbothioamide

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